1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the fluoroquinolone class, characterized by a bicyclic quinoline core substituted with a cyclopropyl group at N1, fluorine atoms at C6 and C7, and a methoxy group at C6. The C3-carboxamide moiety is linked to a 5-methoxyindole-ethyl side chain, distinguishing it from classical fluoroquinolones like ciprofloxacin.
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3O4/c1-33-15-5-6-20-16(9-15)13(11-29-20)7-8-28-25(32)18-12-30(14-3-4-14)22-17(23(18)31)10-19(26)21(27)24(22)34-2/h5-6,9-12,14,29H,3-4,7-8H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFAUDHYYFVNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN(C4=C(C(=C(C=C4C3=O)F)F)OC)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . As a fluoroquinolone derivative, it exhibits a broad spectrum of activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that compounds in this class inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | |
| Staphylococcus aureus | 0.25 µg/mL | |
| Pseudomonas aeruginosa | 1.0 µg/mL |
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects . It has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: In Vivo Effects on Inflammation
In a controlled animal study, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups . This suggests potential therapeutic applications in chronic inflammatory diseases.
Cancer Research
Emerging studies suggest that this compound may have applications in oncology . Preliminary data indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | |
| A549 (Lung Cancer) | 15 | |
| HeLa (Cervical Cancer) | 12 |
Structure-Activity Relationship Studies
The unique structural features of this compound allow for extensive structure-activity relationship (SAR) studies. Modifications to the cyclopropyl group or the methoxy substituents can lead to variations in potency and selectivity against different biological targets. This aspect is crucial for drug design and optimization efforts aimed at enhancing efficacy while minimizing side effects.
Drug Formulation Development
Given its promising pharmacological profile, there is ongoing research into developing effective drug formulations that incorporate this compound. Formulation strategies may include nanoparticles or liposomal delivery systems to enhance bioavailability and targeted delivery to specific tissues .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural and Functional Comparison
Key Findings:
C3 Substituent Critical for Antibacterial Activity :
- The target compound’s indole-ethyl side chain at C3 may improve membrane penetration compared to thiazole-substituted analogs (e.g., ’s compound), which showed only moderate Gram-positive activity due to reduced hydrophobicity .
- Replacing the carboxylic acid/carboxamide group with carbohydrazide () abolished activity, confirming the necessity of hydrogen-bonding interactions at C3 for DNA gyrase binding .
Impact of Core Modifications: Naphthyridine-based analogs () exhibit divergent activity profiles. Their expanded ring system and adamantyl substituents enhance kinase selectivity but reduce antibacterial efficacy, highlighting the quinoline core’s specificity for bacterial targets .
Fluorine and Methoxy Substitutions: The 6,7-difluoro and 8-methoxy groups in the target compound mirror modern fluoroquinolones (e.g., moxifloxacin), which improve potency against resistant strains by optimizing DNA gyrase affinity and reducing efflux pump susceptibility .
Pharmacodynamic and Pharmacokinetic Insights
- Target Pathogens: Likely effective against Gram-positive (e.g., Staphylococcus aureus) and atypical pathogens due to fluorinated quinoline backbone, similar to trovafloxacin .
- Resistance Profile: The cyclopropyl group may mitigate resistance mechanisms (e.g., gyrA mutations) better than earlier quinolones .
- ADME Properties : The indole-ethyl side chain could enhance oral bioavailability compared to thiazole derivatives, as indole motifs often improve metabolic stability .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what critical intermediates should be prioritized?
Methodological Answer: The synthesis typically begins with a fluoroquinolone core, such as ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 112811-71-9), which is a key intermediate . Nitro reduction and subsequent coupling with 2-(5-methoxy-1H-indol-3-yl)ethylamine are critical steps. Evidence from analogous compounds suggests using triethylamine as a base and ethanol as a solvent for nucleophilic substitution reactions . Prioritize intermediates like the ethyl carboxylate derivative (verified via HPLC and mass spectrometry) and monitor nitro-to-amine reduction efficiency using TLC or LC-MS .
Q. How can researchers characterize the crystal structure of this compound, and what packing interactions are typically observed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). For similar quinolones, parallel molecular packing is sustained by C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions, as observed in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate . Use software like SHELX for structure refinement, ensuring data-to-parameter ratios >12:1 to minimize R-factors (<0.06) .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: Combine /-NMR to verify substituents (e.g., cyclopropyl, indole, and methoxy groups). IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and carboxamide (N–H, ~3300 cm) functionalities. High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular ion alignment (e.g., [M+H]). Purity ≥98% is achievable via recrystallization or preparative HPLC .
Advanced Research Questions
Q. How does the indole substituent influence this compound’s antibacterial activity compared to traditional fluoroquinolones like moxifloxacin?
Methodological Answer: The indole moiety may enhance DNA gyrase/topoisomerase IV binding via π-π stacking with enzyme aromatic residues, as seen in structurally related carboxamides . Compare IC values against S. aureus and E. coli using agar dilution assays (CLSI guidelines). Note that 8-methoxy and cyclopropyl groups in moxifloxacin analogs improve gram-positive activity but may reduce solubility . Perform molecular docking (e.g., AutoDock Vina) to map interactions between the indole group and gyrase’s hydrophobic pocket .
Q. What strategies can resolve discrepancies in antibacterial activity data between this compound and its des-indole analogs?
Methodological Answer: Use isogenic bacterial strains (e.g., E. coli with gyrase mutations) to isolate target-specific effects. For solubility-driven discrepancies, measure logP via shake-flask methods and correlate with MIC values. If intracellular accumulation is low, modify the indole’s methoxy group to a hydrophilic substituent (e.g., hydroxyl) while monitoring plasma stability . Cross-reference crystallographic data to assess whether steric hindrance from the indole affects target binding .
Q. What experimental approaches can elucidate the role of the 5-methoxy group on the indole ring in mitigating bacterial resistance?
Methodological Answer: Generate resistance mutants via serial passage assays and sequence gyrA/parC genes to identify mutations. Compare mutation rates to moxifloxacin-resistant controls. Use time-kill curves to determine if the 5-methoxy group delays resistance onset. Synthesize analogs lacking this group and test against efflux pump-overexpressing strains (e.g., NorA in S. aureus) to assess pump susceptibility .
Q. How can researchers optimize the compound’s solubility and bioavailability without compromising antibacterial potency?
Methodological Answer: Introduce ionizable groups (e.g., replace 8-methoxy with 8-hydroxy) or formulate as a prodrug (e.g., esterification of the carboxamide). Use Hansen solubility parameters to identify co-solvents (e.g., PEG 400) for in vivo studies. Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis, comparing AUC values to intravenous administration .
Data Analysis and Validation
Q. How should researchers address contradictory cytotoxicity data between in vitro and in vivo models?
Methodological Answer: Re-evaluate in vitro assays using primary cells (e.g., hepatocytes) instead of immortalized lines to better mimic in vivo conditions. For in vivo toxicity, perform histopathology on liver/kidney tissues and measure ALT/AST levels. Use pharmacokinetic modeling to identify if metabolite accumulation (e.g., via cytochrome P450) explains discrepancies. Cross-validate with transcriptomics (RNA-seq) to detect off-target pathways .
Q. What computational methods are recommended for predicting this compound’s interaction with non-target proteins?
Methodological Answer: Employ molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability with human topoisomerases. Use pharmacophore screening (e.g., PharmaGist) against databases like ChEMBL to predict off-targets. Validate predictions via SPR (surface plasmon resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
